5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol
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Overview
Description
5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol is an organic compound that features a complex structure with both aliphatic and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol can be achieved through a multi-step process:
Starting Materials: The synthesis begins with the preparation of 1,1-diphenylpent-3-yne, which can be synthesized from 1,1-diphenylacetylene and propargyl bromide through a Sonogashira coupling reaction.
Amination: The next step involves the introduction of the dipropan-2-ylamino group. This can be achieved through a nucleophilic substitution reaction using dipropan-2-ylamine and a suitable leaving group on the alkyne.
Hydroxylation: Finally, the hydroxyl group is introduced at the terminal carbon through a hydroboration-oxidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation with palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as alkyl halides, to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
Substitution: Alkyl halides, tosylates
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkenes, alkanes
Substitution: Quaternary ammonium salts
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which 5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol exerts its effects depends on its specific application:
Medicinal Chemistry: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways, modulating their activity.
Materials Science: Its electronic properties could be harnessed in the design of organic semiconductors or light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylpent-3-yne: Lacks the amino and hydroxyl groups, making it less versatile in terms of chemical reactivity.
5-(Diethylamino)-1,1-diphenylpent-3-yn-1-ol: Similar structure but with diethylamino instead of dipropan-2-ylamino, which may affect its steric and electronic properties.
Uniqueness
5-(Dipropan-2-ylamino)-1,1-diphenylpent-3-yn-1-ol is unique due to the presence of both the dipropan-2-ylamino and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C23H29NO |
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Molecular Weight |
335.5 g/mol |
IUPAC Name |
5-[di(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol |
InChI |
InChI=1S/C23H29NO/c1-19(2)24(20(3)4)18-12-11-17-23(25,21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-10,13-16,19-20,25H,17-18H2,1-4H3 |
InChI Key |
ZGQVEMBRADCXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC#CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C(C)C |
Origin of Product |
United States |
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